molecular formula C17H22O6 B1266294 1(or 2)-(2-Ethylhexyl) trimellitate CAS No. 68735-92-2

1(or 2)-(2-Ethylhexyl) trimellitate

Cat. No.: B1266294
CAS No.: 68735-92-2
M. Wt: 322.4 g/mol
InChI Key: BPAVWKYYIPGEQX-UHFFFAOYSA-N
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Description

1(or 2)-(2-Ethylhexyl) trimellitate is a useful research compound. Its molecular formula is C17H22O6 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Plasticizer in Medical Devices

TEHTM is primarily utilized as a plasticizer in polyvinyl chloride (PVC) materials for medical devices. Its low volatility and high thermal stability make it suitable for applications that require prolonged exposure to biological fluids without significant leaching. Studies have shown that TEHTM is a viable substitute for di-(2-ethylhexyl) phthalate (DEHP), which is known for its reprotoxic and endocrine-disrupting properties .

Case Study: Hormonal Activity Assessment

Research conducted using in vitro and in silico methods evaluated the hormonal activity of TEHTM metabolites. The study synthesized primary metabolites and assessed their effects on estrogen, androgen, and thyroid receptors. Notably, two metabolites exhibited agonist activities on estrogen receptors, indicating potential hormonal interactions . This underscores the importance of understanding the biological implications of TEHTM's metabolites when used in medical contexts.

Environmental Safety and Human Metabolism

TEHTM's metabolism in humans has been investigated to assess its safety profile. A study involving oral exposure to TEHTM revealed that it is metabolized into various diesters and monoesters, with specific metabolites detectable in blood and urine for extended periods post-exposure. The findings indicated a relatively low resorption rate and slow metabolism, which are crucial for evaluating human exposure risks associated with medical device usage .

Metabolic Pathways

The study identified key metabolites such as 2-mono-(2-ethylhexyl) trimellitate as significant urinary biomarkers. This research provides a framework for future biomonitoring efforts aimed at assessing exposure levels in populations using TEHTM-containing products .

Industrial Applications

Beyond medical uses, TEHTM serves as a plasticizer in various industrial applications, including automotive parts and cable insulation. Its properties allow it to replace phthalates effectively while maintaining performance standards necessary for these applications .

Performance Characteristics

TEHTM demonstrates high temperature resistance and low volatility, making it particularly useful in environments where chemical stability is paramount. For instance, Eastman™ TOTM plasticizer is highlighted for its unique low migration properties, essential for applications like dishwasher gaskets and photograph storage .

Comparative Analysis of Plasticizers

PropertyTri-(2-Ethylhexyl) TrimellitateDi-(2-Ethylhexyl) Phthalate
VolatilityLowModerate
MigrationLowHigh
ToxicityLower (non-reprotoxic)Higher (reprotoxic)
Environmental ImpactFavorableLess favorable
ApplicationsMedical devices, automotiveGeneral plastic products

Chemical Reactions Analysis

Hydrolysis and Metabolic Degradation

TEHTM undergoes regioselective hydrolysis in biological systems, primarily yielding mono- and di-ester metabolites:

  • Primary hydrolysis : Cleavage of one or two ester bonds produces mono-(2-ethylhexyl) trimellitate (MEHTM) and di-(2-ethylhexyl) trimellitate (DEHTM) isomers. In humans, hydrolysis occurs preferentially at the 1- and 4-positions of the trimellitate core, with 2-MEHTM being the dominant urinary metabolite .

MetabolitePeak Blood Concentration (Time Post-Exposure)Urinary Recovery (72h)
1,2-DEHTM3 hoursNot quantified
2-MEHTM5 hours~5.8% of administered dose
  • Secondary oxidation : The 2-ethylhexyl chains undergo oxidative metabolism (e.g., hydroxylation or ketone formation), but these oxidized metabolites show negligible endocrine activity .

Reactivity with Acids and Bases

TEHTM reacts with strong acids or bases under specific conditions:

  • Acid-catalyzed esterification : TEHTM is synthesized via acid-catalyzed esterification of trimellitic anhydride with 2-ethylhexanol .

  • Base interactions : Contact with caustic solutions generates heat and may release flammable hydrogen gas .

Stability in Biological Media

  • Migration from PVC : TEHTM leaches from medical devices into lipid-rich biological fluids, though at lower rates than DEHP .

  • Biotransformation kinetics : In rats, 75% of an oral dose is excreted unchanged in feces, while 16% is metabolized and excreted in urine .

Synergistic Reactions in Extraction Systems

TEHTM’s phosphonic acid derivatives (e.g., 2-ethylhexyl phosphonic acid) participate in metal ion extraction:

  • Uranium extraction : Synergistic mixtures with naphthenic acid form water-in-oil microemulsions, enhancing lanthanide extraction efficiency .

Q & A

Basic Research Questions

Q. What is the metabolic pathway of Tri(2-ethylhexyl) trimellitate (TOTM) in mammalian models, and how is this determined experimentally?

  • Methodological Answer : Metabolism studies in Sprague-Dawley rats using [hexyl-2-14C]-labeled TOTM revealed that ~75% of the dose is excreted unchanged in feces, while 16% is metabolized to mono-(2-ethylhexyl) trimellitate, 2-ethylhexanol, and related acids/ketones in urine. Biphasic elimination kinetics (half-lives: 3.1–42 h) were observed for urinary and CO2 metabolites. Experimental protocols include single-dose oral administration (100 mg/kg), metabolic cage housing, and radioactivity tracking in urine, feces, expired air, and tissues via liquid scintillation counting .

Q. What are the standard analytical methods for detecting TOTM and its metabolites in biological matrices?

  • Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. For example, Höllerer et al. (2017) developed a method using on-line solid-phase extraction (SPE) and ultra-high-performance LC (UHPLC) to quantify mono- and di-ester metabolites in blood. Isotope dilution and synthesized standards (e.g., 1-MEHTM, 2-MEHTM) ensure specificity and accuracy .

Advanced Research Questions

Q. How do the peroxisome induction effects of TOTM compare to di(2-ethylhexyl) phthalate (DEHP) in rodent liver models?

  • Methodological Answer : Comparative studies in rats show TOTM induces peroxisome proliferation similarly to DEHP, evidenced by hepatocyte hypertrophy and β-oxidation enzyme elevation. However, TOTM’s lower migration rate from PVC matrices reduces acute exposure risks. Experimental designs involve 28-day oral gavage studies (100–1000 mg/kg/day), histopathology, and biochemical assays (e.g., catalase activity) .

Q. What methodological approaches resolve discrepancies in genotoxicity data for TOTM across studies?

  • Methodological Answer : Contradictory results (e.g., negative CHO/HGPRT forward mutation assays vs. equivocal unscheduled DNA synthesis data) are addressed via standardized OECD protocols. For instance, Litton Bionetics (1985) used >97% pure TOTM, solvent controls, and metabolic activation (S9 mix) to minimize false positives. Meta-analyses of EPA HPV dossiers and ECHA registrations are critical for reconciling findings .

Q. How can researchers differentiate isomeric metabolites of TOTM (e.g., 1-MEHTM vs. 2-MEHTM) in complex biological samples?

  • Methodological Answer : Isomeric separation requires optimized LC conditions, such as reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid). For example, Höllerer et al. (2017) achieved baseline resolution using a 30-minute gradient and MRM transitions (m/z 361→159 for 1-MEHTM; m/z 361→201 for 2-MEHTM) .

Q. What in vitro models are used to assess TOTM’s endocrine-disrupting potential, and how do they compare to in vivo data?

  • Methodological Answer : Primary rat hepatocyte cultures and receptor-binding assays (e.g., ERα, AR) are employed. A 2022 study combined in vitro metabolomics with molecular docking to predict TOTM’s interaction with nuclear receptors, validating results against in vivo rat liver transcriptomics. Discrepancies arise from differential metabolic activation in vitro vs. in vivo .

Q. Data Contradiction and Synthesis

Q. Why do some studies report minimal TOTM toxicity despite structural similarities to DEHP?

  • Methodological Answer : Divergent outcomes stem from exposure duration, purity, and metabolite kinetics. For example, 28-day studies show reversible liver effects at ≤1000 mg/kg, while chronic models may unmask latent toxicity. Impurities (e.g., diesters in <97% pure TOTM) can confound results, necessitating rigorous chemical characterization via GC-MS .

Properties

IUPAC Name

4-(2-ethylhexoxycarbonyl)benzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O6/c1-3-5-6-11(4-2)10-23-17(22)13-8-7-12(15(18)19)9-14(13)16(20)21/h7-9,11H,3-6,10H2,1-2H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAVWKYYIPGEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68735-92-2
Record name 1,2,4-Benzenetricarboxylic acid, 1(or 2)-(2-ethylhexyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068735922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Benzenetricarboxylic acid, 1(or 2)-(2-ethylhexyl) ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1(or 2)-(2-ethylhexyl) dihydrogen benzene-1,2,4-tricarboxylate
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